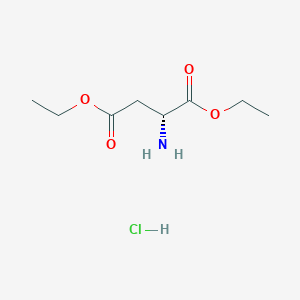

(R)-Diethyl 2-aminosuccinate hydrochloride

Description

Properties

IUPAC Name |

diethyl (2R)-2-aminobutanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4.ClH/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h6H,3-5,9H2,1-2H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOXZAAREAYBQR-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497272 | |

| Record name | Diethyl D-aspartate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112018-26-5 | |

| Record name | Diethyl D-aspartate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-Diethyl 2-aminosuccinate hydrochloride physical properties

An In-Depth Technical Guide to the Physical Properties of (R)-Diethyl 2-aminosuccinate hydrochloride

Abstract

This compound is a chiral amino acid ester derivative of significant interest in synthetic organic chemistry. As a versatile building block, particularly in the synthesis of peptidomimetics and other complex chiral molecules, a thorough understanding of its physical and chemical properties is paramount for researchers, process chemists, and quality control analysts. This technical guide provides a comprehensive overview of the key physicochemical and spectroscopic properties of this compound. It consolidates essential data on its chemical identity, thermal properties, chiroptical behavior, and spectroscopic signature. Furthermore, this document outlines detailed, field-proven experimental protocols for the verification of these properties, emphasizing the scientific rationale behind methodological choices to ensure data integrity and reproducibility.

Chemical Identity and Structure

The foundational step in utilizing any chemical reagent is confirming its identity. This compound is the hydrochloride salt of the diethyl ester of D-aspartic acid. The presence of the chiral center at the C2 position dictates its stereospecific applications.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | diethyl (2R)-2-aminobutanedioate;hydrochloride | [1] |

| Synonyms | D-Aspartic acid diethyl ester hydrochloride, H-D-Asp(OEt)-OEt·HCl | [1] |

| CAS Number | 112018-26-5 | [1][2][3][4] |

| Molecular Formula | C₈H₁₆ClNO₄ | [1][3] |

| Molecular Weight | 225.67 g/mol | [2] |

| 2D Structure |  |

Physicochemical Properties

The physical state and solubility of a compound are critical parameters for its handling, reaction setup, and purification. As a hydrochloride salt, its properties are significantly influenced by ionic interactions.

Table 2: Summary of Physical Properties

| Property | Value / Description | Rationale & Commentary | Source(s) |

| Appearance | White to yellow crystalline powder or crystals. | The crystalline solid nature is typical for organic salts. Color variation can indicate the presence of trace impurities. | |

| Melting Point | 105.0 – 109.0 °C | This value is reported for the L-enantiomer. Enantiomers possess identical melting points; therefore, the (R)-isomer is expected to melt in the same range. A broad melting range can suggest impurities. | |

| Boiling Point | Decomposes upon heating. | As a salt of an amino acid ester, strong heating is expected to cause decomposition and degradation rather than a clean phase transition to a gaseous state. | N/A |

| Solubility | Soluble in water, DMSO, and chloroform. | The hydrochloride salt form significantly increases polarity and water solubility compared to the free base. It is expected to be soluble in polar protic and aprotic solvents. | [5] |

| Optical Rotation, [α]D²⁰ | Expected: -7.0° to -9.0° (c=1, H₂O) | The L-enantiomer is reported as +7.0° to +9.0°. The (R)-enantiomer, by definition, will rotate plane-polarized light equally but in the opposite direction. This is a critical parameter for confirming stereochemical identity. |

Spectroscopic Profile (Predicted)

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While a definitive experimental spectrum for this specific compound is not widely published, a predicted profile can be constructed based on its known structure. This serves as a benchmark for researchers to validate their own analytical findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Predicted, 400 MHz, D₂O):

-

δ 1.25-1.35 (t, 6H, J = 7.1 Hz): Two overlapping triplets corresponding to the six protons of the two methyl groups (-OCH₂CH₃ ).

-

δ 3.10-3.30 (m, 2H): A multiplet (expected as a pair of doublets of doublets, ABX system) for the diastereotopic methylene protons adjacent to the chiral center (-CH₂-CH-).

-

δ 4.20-4.40 (m, 5H): Overlapping multiplets. This region contains the four protons of the two ethyl ester methylene groups (-OCH₂ CH₃) and the single proton at the chiral center (CH -NH₃⁺). The methine proton is coupled to the adjacent methylene protons.

-

δ 4.79 (s, D₂O): Residual solvent peak. The acidic amine protons will exchange with D₂O and will not be observed.

-

-

¹³C NMR (Predicted, 100 MHz, D₂O):

-

δ 13.5: The two methyl carbons of the ethyl esters.

-

δ 35.0: The methylene carbon (-C H₂-CH-).

-

δ 51.0: The chiral methine carbon (-C H-NH₃⁺).

-

δ 63.0-64.0: The two methylene carbons of the ethyl esters.

-

δ 170.0, 172.5: The two distinct carbonyl carbons of the ester groups.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For a solid sample, Attenuated Total Reflectance (ATR) is a common and effective technique.

-

Predicted Major IR Absorption Bands (cm⁻¹):

-

3100-2800 (broad): Strong, broad absorption characteristic of the N-H stretching vibrations of the ammonium salt (-NH₃⁺). This often overlaps with C-H stretches.

-

2980-2900: Aliphatic C-H stretching from the ethyl and methylene groups.

-

~1740 (strong, sharp): A very strong absorption from the C=O stretching of the two ester functional groups. This is a key diagnostic peak.

-

~1200 (strong): Strong C-O stretching vibrations associated with the ester groups.

-

~1580 & ~1500: N-H bending vibrations for the ammonium group.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Using electrospray ionization (ESI), one would expect to observe the molecular ion of the free base.

-

Predicted Mass Spectrum (ESI+):

-

[M+H]⁺: Expected at m/z 190.10. This corresponds to the free base (C₈H₁₅NO₄) plus a proton. The molecular weight of the hydrochloride salt is 225.67 g/mol , but the non-covalently bound HCl is typically lost in the ESI source.

-

Key Fragments: Fragmentation could occur through the loss of an ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z 145, or the loss of a carbethoxy group (-COOC₂H₅, 73 Da) to give a fragment at m/z 117.

-

Experimental Workflows & Protocols

To ensure the quality and identity of this compound, a series of validation tests are required. The following protocols are designed to be self-validating and grounded in established analytical principles.

Caption: Workflow for the physicochemical validation of the compound.

Protocol 1: Melting Point Determination

Objective: To determine the melting range of the sample, which is a key indicator of purity.[6]

-

Causality: Pure crystalline solids exhibit a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, typically causing the melting point to depress and broaden.[6]

-

Methodology:

-

Sample Preparation: Ensure the sample is completely dry by placing it in a vacuum oven at a temperature below its melting point (e.g., 40-50 °C) for several hours. Finely crush the sample into a powder using a mortar and pestle.[7]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end to a height of 2-3 mm.[8][9] A proper packing density is crucial for uniform heat transfer.

-

Measurement (Digital Apparatus): a. Place the loaded capillary into the heating block of the melting point apparatus.[8] b. Set a rapid heating ramp (e.g., 10-15 °C/min) to find an approximate melting range. c. Allow the apparatus to cool. For the precise measurement, set the starting temperature to ~15 °C below the approximate melting point. d. Set a slow heating ramp (1-2 °C/min) to allow the sample and thermometer to be in thermal equilibrium. e. Record T₁: The temperature at which the first drop of liquid appears. f. Record T₂: The temperature at which the entire sample becomes a transparent liquid.[8]

-

Validation: The recorded range (T₁-T₂) should be narrow (e.g., < 2 °C) and fall within the expected range (105-109 °C).

-

Protocol 2: Specific Rotation Measurement

Objective: To measure the angle of rotation of plane-polarized light, confirming the compound's enantiomeric identity and purity.

-

Causality: Chiral molecules interact with plane-polarized light, causing its plane to rotate. The direction and magnitude of this rotation are unique to the molecule's stereochemistry.[10]

-

Methodology:

-

Solution Preparation: Accurately weigh approximately 100 mg of the sample. Dissolve it in a 10 mL volumetric flask using deionized water to achieve a precise concentration (c) of ~1 g/100 mL. Ensure the sample is fully dissolved and the solution is free of solid particles.

-

Instrument Calibration: Turn on the polarimeter and allow the sodium lamp (λ = 589 nm) to warm up. Calibrate the instrument to zero using a blank cell filled with the same solvent (deionized water).[11] This step is critical as it subtracts any rotational contribution from the solvent or the cell itself.

-

Sample Measurement: a. Rinse the polarimeter cell (path length, l, typically 1 dm) with a small amount of the prepared sample solution. b. Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.[12] Bubbles will scatter light and lead to erroneous readings. c. Place the cell in the polarimeter and record the observed rotation (α). Take several readings and average them to minimize random error.[13]

-

Calculation: Calculate the specific rotation using Biot's Law: [α] = α / (l × c) .

-

Validation: The calculated value should be negative and fall within the expected range of -7.0° to -9.0°.

-

Protocol 3: ATR-FTIR Spectroscopic Analysis

Objective: To obtain an infrared spectrum to confirm the presence of key functional groups.

-

Causality: Molecular bonds vibrate at specific frequencies. When infrared radiation matching these frequencies is passed through a sample, the energy is absorbed, creating a unique spectral fingerprint.

-

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Wipe it with a solvent like isopropanol and allow it to dry completely.

-

Background Scan: With the clean, empty crystal, acquire a background spectrum.[14] This is a crucial step to account for absorptions from atmospheric CO₂ and water vapor, as well as the instrument itself.

-

Sample Application: Place a small amount of the powdered sample directly onto the center of the ATR crystal. A few milligrams is sufficient.[14][15]

-

Acquire Spectrum: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.[16] The evanescent wave that penetrates the sample is very short, making good contact essential for a strong signal.

-

Data Analysis: Collect the spectrum (typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio). Compare the positions of the major absorption bands to the predicted values (e.g., C=O stretch at ~1740 cm⁻¹, N-H stretches at 3100-2800 cm⁻¹).

-

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity and purity of the compound.

-

Storage: The compound should be stored at room temperature, sealed in a dry environment, and kept in a dark place to prevent degradation.[2]

-

Safety:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.[17] Wash hands thoroughly after handling.

-

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Rudolph Research Analytical. (n.d.). Optical Rotation - Specific Rotation Measurement Procedures. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

AKos Consulting & Solutions. (n.d.). 112018-26-5 | this compound 95%. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Chemical Bridge. (n.d.). This compound, 112018-26-5. Retrieved from [Link]

-

Scribd. (n.d.). Measuring Specific Rotation in Polarimetry. Retrieved from [Link]

-

Shimadzu. (n.d.). Powder Samples. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

digicollections.net. (n.d.). 1.4 Determination of optical rotation and specific rotation. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

Sources

- 1. 112018-26-5 CAS Manufactory [m.chemicalbook.com]

- 2. 112018-26-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. This compound,112018-26-5-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 5. Diethyl aminomalonate hydrochloride | 13433-00-6 [chemicalbook.com]

- 6. sserc.org.uk [sserc.org.uk]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. Specific rotation - Wikipedia [en.wikipedia.org]

- 11. cdn.pasco.com [cdn.pasco.com]

- 12. rudolphresearch.com [rudolphresearch.com]

- 13. digicollections.net [digicollections.net]

- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 15. agilent.com [agilent.com]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. fishersci.com [fishersci.com]

A-Z-Leitfaden zur spektroskopischen Charakterisierung von (R)-Diethyl-2-aminosuccinat-Hydrochlorid

Ein technischer Leitfaden für Fachleute in der Forschung und Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte spektroskopische Analyse von (R)-Diethyl-2-aminosuccinat-Hydrochlorid (CAS: 112018-26-5), einem wichtigen chiralen Baustein in der organischen Synthese und pharmazeutischen Forschung.[1][2] Die genaue Charakterisierung seiner molekularen Struktur ist für die Gewährleistung von Reinheit, die Untersuchung der Reaktivität und die Entwicklung neuer pharmazeutischer Wirkstoffe von entscheidender Bedeutung. In diesem Dokument werden die wichtigsten spektroskopischen Techniken – Kernspinresonanz (NMR), Infrarot (IR) und Massenspektrometrie (MS) – detailliert beschrieben, um ein vollständiges strukturelles Bild dieses Moleküls zu zeichnen.

Molekulare Struktur und Bedeutung

(R)-Diethyl-2-aminosuccinat-Hydrochlorid ist das Salzsäuresalz des (R)-Enantiomers von Diethyl-2-aminosuccinat. Die Anwesenheit eines chiralen Zentrums, zweier Ethylestergruppen und einer primären Aminogruppe macht es zu einem vielseitigen Ausgangsmaterial für die Synthese komplexer Moleküle, insbesondere von Peptidomimetika und anderen biologisch aktiven Verbindungen.

Abbildung 1: Chemische Struktur von (R)-Diethyl-2-aminosuccinat-Hydrochlorid.

Kernspinresonanz (NMR)-Spektroskopie

Die NMR-Spektroskopie ist ein leistungsstarkes Werkzeug zur Aufklärung der Konnektivität und der chemischen Umgebung von Atomen in einem Molekül. Für (R)-Diethyl-2-aminosuccinat-Hydrochlorid liefern sowohl die ¹H- als auch die ¹³C-NMR-Spektroskopie eindeutige Signaturen, die die Struktur bestätigen.

¹H-NMR-Spektroskopie

Die ¹H-NMR-Spektroskopie gibt Auskunft über die Anzahl und Art der Wasserstoffatome. Das Spektrum von (R)-Diethyl-2-aminosuccinat-Hydrochlorid ist durch die Signale der beiden Ethylestergruppen, des chiralen Methinprotons und der Methylenproton der Succinat-Einheit gekennzeichnet.

Tabelle 1: Charakteristische ¹H-NMR-Signale für (R)-Diethyl-2-aminosuccinat-Hydrochlorid (erwartet in DMSO-d₆)

| Chemische Verschiebung (δ, ppm) | Multiplizität | Kopplungskonstante (J, Hz) | Zuordnung |

| ~1.20 | Triplett | ~7.1 | 2 x -O-CH₂-CH₃ |

| ~3.00 | Dublett von Dubletts | - | -CH₂-CH(NH₃⁺)- |

| ~4.15 | Quartett | ~7.1 | 2 x -O-CH₂ -CH₃ |

| ~4.40 | Triplett | - | -CH₂-CH (NH₃⁺)- |

| ~8.90 | breites Singulett | - | -NH₃⁺ |

Begründung der experimentellen Entscheidungen: Die Wahl von deuteriertem Dimethylsulfoxid (DMSO-d₆) als Lösungsmittel ist für Aminsalze vorteilhaft, da es die Austauschrate der sauren Ammoniumprotonen (-NH₃⁺) verlangsamt, sodass sie oft als breites Singulett beobachtet werden können. In Deuteriumoxid (D₂O) würden diese Protonen schnell mit dem Lösungsmittel ausgetauscht und wären im Spektrum unsichtbar.

¹³C-NMR-Spektroskopie

Die ¹³C-NMR-Spektroskopie liefert Informationen über das Kohlenstoffgerüst des Moleküls. Jedes chemisch nicht äquivalente Kohlenstoffatom erzeugt ein separates Signal.

Tabelle 2: Charakteristische ¹³C-NMR-Signale für (R)-Diethyl-2-aminosuccinat-Hydrochlorid (erwartet in DMSO-d₆)

| Chemische Verschiebung (δ, ppm) | Zuordnung |

| ~14.0 | 2 x -O-CH₂-C H₃ |

| ~35.0 | -C H₂-CH(NH₃⁺)- |

| ~50.0 | -CH₂-C H(NH₃⁺)- |

| ~62.0 | 2 x -O-C H₂-CH₃ |

| ~169.0 | -CH₂-CH(NH₃⁺)-C =O |

| ~170.0 | -C H₂-C=O |

Experimentelles Protokoll für die NMR-Spektroskopie

-

Probenvorbereitung: Lösen Sie ca. 5-10 mg (R)-Diethyl-2-aminosuccinat-Hydrochlorid in 0.6-0.7 mL deuteriertem Lösungsmittel (z. B. DMSO-d₆).

-

Referenzierung: Fügen Sie eine kleine Menge Tetramethylsilan (TMS) als internen Standard hinzu (δ = 0.00 ppm).

-

Datenerfassung: Nehmen Sie die ¹H- und ¹³C-NMR-Spektren bei einer geeigneten Feldstärke (z. B. 400 MHz für ¹H) auf.[3]

-

Analyse: Verarbeiten Sie die Daten (Fourier-Transformation, Phasenkorrektur, Basislinienkorrektur) und integrieren Sie die ¹H-Signale. Bestimmen Sie die chemischen Verschiebungen und Kopplungsmuster zur Strukturzuordnung.

Infrarot (IR)-Spektroskopie

Die IR-Spektroskopie identifiziert funktionelle Gruppen in einem Molekül, indem sie deren Schwingungsmoden misst. Das IR-Spektrum von (R)-Diethyl-2-aminosuccinat-Hydrochlorid zeigt charakteristische Absorptionsbanden für die Ammonium-, Ester- und Alkylgruppen.

Tabelle 3: Charakteristische IR-Absorptionsbanden

| Wellenzahl (cm⁻¹) | Schwingungsart | Funktionelle Gruppe |

| 3100-2800 | Streckschwingung | N-H (in -NH₃⁺) und C-H (Alkyl) |

| ~1740 | Streckschwingung | C=O (Ester) |

| ~1600 | Deformationsschwingung | N-H (in -NH₃⁺) |

| 1250-1000 | Streckschwingung | C-O (Ester) |

Begründung der experimentellen Entscheidungen: Die Technik der abgeschwächten Totalreflexion (ATR) ist oft der traditionellen KBr-Pressling-Methode vorzuziehen, da sie eine minimale Probenvorbereitung erfordert und weniger anfällig für Feuchtigkeit aus der Umgebung ist, die die breiten N-H- und O-H-Banden stören kann.

Experimentelles Protokoll für die IR-Spektroskopie (ATR)

-

Probenvorbereitung: Geben Sie eine kleine Menge der festen Probe direkt auf den ATR-Kristall.

-

Druckanwendung: Üben Sie mit dem Druckstempel einen gleichmäßigen Druck aus, um einen guten Kontakt zwischen der Probe und dem Kristall zu gewährleisten.

-

Hintergrundmessung: Führen Sie eine Hintergrundmessung mit leerem Kristall durch, um atmosphärische Störungen (CO₂, H₂O) zu kompensieren.

-

Probenmessung: Erfassen Sie das Spektrum der Probe.

-

Reinigung: Reinigen Sie den Kristall nach der Messung sorgfältig mit einem geeigneten Lösungsmittel (z. B. Isopropanol).

Massenspektrometrie (MS)

Die Massenspektrometrie bestimmt das Molekulargewicht und kann durch Fragmentierungsanalyse strukturelle Informationen liefern. Für (R)-Diethyl-2-aminosuccinat-Hydrochlorid (C₈H₁₆ClNO₄, Molmasse: 225.67 g/mol ) wird typischerweise die Elektrospray-Ionisation (ESI) im positiven Modus verwendet.[1]

Das erwartete Signal ist der protonierte Molekülpeak der freien Base [M+H]⁺.

-

Molekülformel der freien Base: C₈H₁₅NO₄

-

Exakte Masse der freien Base: 189.0998 g/mol

-

Erwarteter [M+H]⁺-Peak: m/z 190.1076

Die Fragmentierung liefert weitere strukturelle Beweise. Typische Fragmentierungen umfassen den Verlust von Ethanol (46 Da), der Ethoxygruppe (45 Da) oder der gesamten Ethoxycarbonylgruppe (73 Da).

Abbildung 2: Vereinfachtes Fragmentierungsschema für protoniertes Diethyl-2-aminosuccinat.

Experimentelles Protokoll für die LC-MS

-

Probenvorbereitung: Lösen Sie eine geringe Konzentration der Probe (z. B. 1 mg/mL) in einem geeigneten Lösungsmittel wie Methanol oder einer Wasser/Acetonitril-Mischung. Verdünnen Sie diese Stammlösung weiter auf eine Konzentration im ng/mL- bis µg/mL-Bereich.

-

Chromatographische Trennung (optional): Injizieren Sie die Probe in ein Flüssigchromatographiesystem (LC), das mit einer geeigneten Säule (z. B. C18) gekoppelt ist, um die Reinheit zu beurteilen und die Probe vom Lösungsmittel zu trennen.

-

Massenspektrometrische Detektion: Leiten Sie den Eluenten in die ESI-Quelle des Massenspektrometers.

-

Datenerfassung: Erfassen Sie die Daten im positiven Ionenmodus in einem geeigneten Massenbereich (z. B. m/z 50-500), um den [M+H]⁺-Peak und wichtige Fragmente zu erfassen.

Fazit

Die kombinierte Anwendung von NMR-, IR- und MS-Spektroskopie liefert ein umfassendes und sich gegenseitig bestätigendes Bild der molekularen Struktur von (R)-Diethyl-2-aminosuccinat-Hydrochlorid. Die in diesem Leitfaden beschriebenen charakteristischen spektralen Daten und Protokolle dienen als verlässliche Referenz für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, um die Identität, Reinheit und strukturelle Integrität dieses wichtigen chiralen Bausteins zu überprüfen.

Referenzen

-

Google. (2024). Current time information in Tazewell County, US. Abgerufen von

-

SpectraBase. (n.d.). Diethyl aminomalonate hydrochloride. Abgerufen von [Link]

-

NIST. (n.d.). Diethylamine, hydrochloride. In NIST Chemistry WebBook. Abgerufen von [Link]

-

NIST. (n.d.). N,N-Diethyl-2-aminoethanol. In NIST Chemistry WebBook. Abgerufen von [Link]

Sources

A Technical Guide to Enantiomerically Pure (R)-Diethyl 2-aminosuccinate Hydrochloride for Pharmaceutical Research and Development

For researchers, scientists, and drug development professionals, the procurement and application of enantiomerically pure chiral building blocks are paramount to the successful synthesis of targeted active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of (R)-Diethyl 2-aminosuccinate hydrochloride (CAS No: 112018-26-5), a valuable chiral intermediate. We will delve into its commercial availability, quality assessment, proposed enantioselective synthesis, and its potential applications in drug discovery, grounded in established scientific principles.

Introduction: The Significance of Chiral Building Blocks

Chirality is a fundamental property in drug design and efficacy. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies worldwide emphasize the development of single-enantiomer drugs to enhance therapeutic indices and minimize adverse effects. Chiral building blocks, such as this compound, are foundational to the stereoselective synthesis of these complex APIs.[2][3][4]

This compound, also known as D-Aspartic acid diethyl ester hydrochloride, is a derivative of the non-proteinogenic D-aspartic acid. Its bifunctional nature, possessing both an amine and two ester groups, makes it a versatile synthon for introducing a chiral center in the synthesis of more complex molecules.[5]

Commercial Availability and Supplier Landscape

A critical first step in any research and development endeavor is the reliable sourcing of starting materials. This compound is available from several reputable chemical suppliers.

| Supplier | Product Name | CAS Number | Additional Information |

| Sigma-Aldrich | This compound | 112018-26-5 | Offered through their Synthonix Corporation brand. |

| BLDpharm | This compound | 112018-26-5 | [6] |

| Lead Sciences | This compound | 112018-26-5 | [6] |

| Ambeed | This compound | 112018-26-5 | Provides access to various documentation.[7] |

| ChemicalBook | D-Aspartic Acid diethyl ester hydrochloride | 112018-26-5 | Lists multiple suppliers.[5] |

| AbacipharmTech | This compound | - | Available for inquiry.[8] |

When procuring this chiral building block, it is imperative to request and scrutinize the Certificate of Analysis (CoA) and Safety Data Sheet (SDS). The CoA provides crucial information on purity, identity, and, most importantly, the enantiomeric excess (e.e.).[1][9]

Quality Control: Ensuring Enantiomeric Purity

The cornerstone of using a chiral building block is the verification of its enantiomeric purity. The most robust and widely accepted technique for this is Chiral High-Performance Liquid Chromatography (Chiral HPLC).[][11][12]

Principles of Chiral HPLC

Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP). These interactions, which can be a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, lead to different retention times for the two enantiomers, allowing for their separation and quantification.[13][14]

Proposed Chiral HPLC Method for this compound

Experimental Protocol: Chiral HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as one derived from amylose or cellulose phenylcarbamates (e.g., Chiralpak® AD-H or Chiralcel® OD-H), is a strong starting point. These columns have demonstrated broad applicability for the enantiomeric separation of amino acid derivatives.

-

Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol. The ratio would need to be optimized to achieve baseline separation. A common starting point is 90:10 (v/v) n-hexane:isopropanol. For basic compounds like this amine hydrochloride, the addition of a small amount of a basic modifier like diethylamine (e.g., 0.1%) to the mobile phase can improve peak shape and resolution.

-

Flow Rate: A flow rate of 1.0 mL/min is a standard starting condition.

-

Detection: UV detection at a wavelength of 210-220 nm is generally effective for amino acid esters.

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

Analysis: Inject a small volume (e.g., 10 µL) of the sample onto the column and record the chromatogram. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Caption: Workflow for Chiral Purity Analysis.

Enantioselective Synthesis Strategies

Proposed Synthetic Pathway

A potential route begins with the condensation of diethyl 2-oxosuccinate with a chiral amine to form a chiral enamine or imine, which is then diastereoselectively reduced. Subsequent hydrogenolysis removes the chiral auxiliary, yielding the desired product. An alternative, and more direct, catalytic approach involves the asymmetric hydrogenation of an N-acyl dehydroamino acid ester precursor using a chiral catalyst.

Caption: Proposed Asymmetric Synthesis Pathway.

Experimental Protocol: Asymmetric Hydrogenation (Conceptual)

-

Precursor Synthesis: Synthesize N-acetyldehydroaspartic acid diethyl ester from diethyl 2-oxosuccinate and N-acetylglycine.

-

Asymmetric Hydrogenation: In a pressure vessel, dissolve the precursor in a suitable solvent like methanol. Add a chiral rhodium or ruthenium-based catalyst (e.g., with a DuPHOS or BINAP ligand). Pressurize the vessel with hydrogen gas and stir at a controlled temperature until the reaction is complete.

-

Deprotection and Salt Formation: Following hydrogenation, the N-acetyl group can be removed under acidic conditions, which will also facilitate the formation of the hydrochloride salt.

-

Purification: The final product can be purified by recrystallization to yield enantiomerically pure this compound.

This approach leverages the vast body of literature on the asymmetric synthesis of amino acids and provides a high probability of success in achieving high enantiomeric excess.[16]

Applications in Drug Development

This compound serves as a versatile chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from its ability to introduce a specific stereocenter into a target molecule.

While direct examples of its use in named drug synthesis are not prevalent in publicly accessible literature, its structural motif is present in various drug candidates. For instance, chiral amino acid derivatives are crucial in the synthesis of protease inhibitors, antibiotics, and central nervous system agents. The (R)-aspartate scaffold can be elaborated through reactions at the amino group, the ester functionalities, or the alpha-carbon to construct a wide array of complex chiral molecules.[17][18]

The development of novel pharmaceuticals often relies on the availability of a diverse toolbox of chiral building blocks.[19][20] this compound is a valuable addition to this toolbox, enabling medicinal chemists to explore new chemical space with stereochemical control.

Conclusion

This compound is a key chiral building block with significant potential in pharmaceutical research and development. Its commercial availability allows for its ready incorporation into synthetic workflows. However, rigorous quality control, particularly the determination of enantiomeric purity via chiral HPLC, is essential to ensure the stereochemical integrity of the final API. While a specific, published enantioselective synthesis for this exact molecule is not readily found, established methodologies in asymmetric synthesis provide a clear and reliable path to its preparation. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral synthons like this compound will undoubtedly increase.

References

-

Blakemore, P. R. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 407-420. [Link]

-

Blakemore, P. R. (2004). Synthesis of chiral building blocks for use in drug discovery. PubMed. [Link]

-

Blakemore, P. R. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]

-

Lead Sciences. (n.d.). This compound. Lead Sciences. [Link]

-

Ermer, J., Gerhardt, J., & Siewert, M. (1995). Quality control of peptide drugs. Chiral amino acid analysis versus standard for icatibant acetate. Archiv der Pharmazie, 328(9), 635-639. [Link]

-

C.A.T. GmbH & Co. (n.d.). Analyses of amino acids, Enantiomeric purity. C.A.T. GmbH & Co.. [Link]

-

AbacipharmTech. (n.d.). Inquiry Product - this compound. AbacipharmTech. [Link]

-

Orha, L. A., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. [Link]

-

Scafuri, B., et al. (2021). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]

-

Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

-

ResearchGate. (2011). How can we separate a pair of enantiomers by using chiral HPLC ?. ResearchGate. [Link]

-

Mori, T., et al. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]

-

Wang, W., et al. (2014). Regioselective α-addition of vinylogous α-ketoester enolate in organocatalytic asymmetric Michael reactions: enantioselective synthesis of Rauhut–Currier type products. PubMed Central. [Link]

-

Gajda, T., et al. (2017). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino-, and 2-Amino-3-hydroxypropylphosphonates. PubMed Central. [Link]

-

Totsingan, F., Centore, R., & Gross, R. A. (2017). CAL-B catalyzed regioselective bulk polymerization of l-aspartic acid diethyl ester to α-linked polypeptides. Chemical Communications, 53(28), 4030-4033. [Link]

-

Madsen, U., et al. (1987). Synthesis and single cell pharmacology of potential heterocyclic bioisosteres of the excitatory amino acid antagonist glutamic acid diethyl ester. PubMed. [Link]

-

Chen, C. Y., et al. (2018). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. PubMed Central. [Link]

-

de la Torre, M. C., & Sierra, M. A. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]

-

The Good Scents Company. (n.d.). 2-diethyl aminoethyl chloride hydrochloride, 869-24-9. The Good Scents Company. [Link]

-

Di Grandi, M. J., et al. (2016). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. PubMed Central. [Link]

-

Northrup, A. B., & MacMillan, D. W. (2005). Enantioselective organocatalytic intramolecular Diels-Alder reactions. The asymmetric synthesis of solanapyrone D. PubMed. [Link]

-

de la Figuera, N., et al. (2022). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. MDPI. [Link]

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 4. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 112018-26-5 CAS Manufactory [chemicalbook.com]

- 6. This compound - Lead Sciences [lead-sciences.com]

- 7. 112018-26-5 | H-D-Asp(OEt)-OEt·HCl | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 8. Inquiry Product - this compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 11. Quality control of peptide drugs. Chiral amino acid analysis versus standard for icatibant acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bachem.com [bachem.com]

- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. aurumpharmatech.com [aurumpharmatech.com]

- 20. researchgate.net [researchgate.net]

Solubility of (R)-Diethyl 2-aminosuccinate hydrochloride in common organic solvents

An In-depth Technical Guide to the Solubility of (R)-Diethyl 2-aminosuccinate hydrochloride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key chiral building block in modern organic synthesis, particularly in the development of pharmaceuticals. Its utility in synthetic workflows is critically dependent on its solubility characteristics in various organic solvents. This guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this compound. It offers insights into the physicochemical principles at play, qualitative solubility profiles, and detailed, field-proven methodologies for experimental solubility determination. This document is intended to serve as a practical resource for scientists to enable efficient process development, reaction optimization, and formulation design.

Introduction: The Significance of Solubility in Synthesis

The solubility of a reagent is a fundamental parameter that dictates its reactivity, handling, and the overall efficiency of a chemical process. For this compound, a salt of an amino acid ester, its solubility profile directly influences crucial aspects of its application, including reaction kinetics, purification strategies (like crystallization), and the choice of analytical techniques. As an ionic compound, its solubility behavior presents unique challenges and opportunities compared to its neutral (free base) counterpart. Understanding these nuances is paramount for any researcher working with this versatile intermediate.

Physicochemical Drivers of Solubility

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. The molecule's structure, featuring a charged ammonium group, two ester functionalities, and an ethyl backbone, results in a complex interplay of ionic and polar interactions.

-

Ionic Nature : The hydrochloride salt form introduces strong ion-dipole interactions.[1] Polar solvents, especially those capable of hydrogen bonding, are effective at solvating the ammonium and chloride ions, thereby promoting dissolution.

-

Polarity and Hydrogen Bonding : The presence of the ester groups and the ammonium cation allows for hydrogen bonding with protic solvents like water and alcohols.[1] The polarity of the solvent plays a crucial role; "like dissolves like" is a guiding principle. Polar solvents will more effectively dissolve this polar, ionic compound.

-

The Free Base Form : For reactions requiring solubility in non-polar organic solvents, it is common practice to convert the hydrochloride salt to its free amine form.[2][3][4] This is typically achieved by neutralization with a mild base, which removes the ionic charge and significantly increases solubility in solvents like dichloromethane (DCM), diethyl ether, and ethyl acetate.[2][3][4]

Qualitative Solubility Profile

| Solvent Class | Common Examples | Expected Solubility of this compound | Rationale & Expert Insights |

| Protic Polar | Water, Methanol, Ethanol | High to Moderate | The ionic nature and hydrogen bonding capabilities of the salt lead to favorable interactions with these solvents.[1][2] Methanol is often a good starting point for achieving moderate concentrations. |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | These solvents have high dielectric constants and can solvate ions, but the lack of hydrogen bond donation may limit solubility compared to protic solvents. DMSO is a strong organic solvent that can often dissolve compounds that are sparingly soluble in others.[5] |

| Ethereal | Diethyl Ether, Tetrahydrofuran (THF) | Insoluble to Very Low | These solvents are significantly less polar and cannot effectively solvate the ionic salt.[2][6] Any observed solubility is likely minimal. The free base form would be required for solubility in these solvents. |

| Halogenated | Dichloromethane (DCM), Chloroform | Insoluble to Very Low | Similar to ethers, these solvents lack the polarity to dissolve the salt form.[2] They are, however, excellent solvents for the free amine.[3] |

| Apolar | Hexanes, Toluene | Insoluble | These solvents have very low polarity and are unsuitable for dissolving ionic compounds.[2] |

Experimental Determination of Solubility: Protocols and Methodologies

In the absence of published data, experimental determination is crucial. The choice of method depends on the required accuracy, throughput, and available equipment.

The Shake-Flask Method (Thermodynamic Solubility)

This is the gold-standard method for determining equilibrium or thermodynamic solubility.[7] It is reliable but can be time-consuming.

Principle: An excess of the solid compound is agitated in the solvent for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Detailed Protocol:

-

Preparation: To a series of glass vials, add a known volume (e.g., 2 mL) of the desired organic solvent.

-

Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means that a visible amount of solid remains undissolved.

-

Equilibration: Seal the vials and place them in a shaker or on a stirring plate at a constant, controlled temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant. It is critical to avoid aspirating any solid particles. Filtration through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) is recommended.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV, GC-MS, or quantitative NMR.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Diagram of the Shake-Flask Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

High-Throughput Screening (HTS) for Kinetic Solubility

For rapid screening of solubility in multiple solvents, HTS methods are employed. These methods measure kinetic solubility, which is the concentration at which a compound precipitates from a stock solution upon addition to an anti-solvent.[5]

Principle: A concentrated stock solution of the compound in a strong organic solvent (e.g., DMSO) is dispensed into aqueous or organic solvent systems. The point of precipitation is detected optically.[5]

Detailed Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).

-

Assay Plate Preparation: In a 96-well microplate, dispense the target organic solvents.

-

Titration: Use a liquid handling robot to add small, incremental volumes of the DMSO stock solution to the wells containing the organic solvents.

-

Precipitation Detection: After each addition, measure the turbidity of the solution using a nephelometer or a plate reader capable of detecting light scattering.[8]

-

Endpoint Determination: The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility.

Diagram of HTS Kinetic Solubility Workflow

Caption: High-Throughput Kinetic Solubility Workflow.

Factors Influencing Solubility Measurements

Several factors can affect the outcome of solubility experiments, and controlling them is key to obtaining reproducible and accurate data.

-

Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature.[9] It is crucial to maintain a constant and recorded temperature during experiments.

-

pH of the Medium: For ionizable compounds, the pH of the solvent (if aqueous or containing acidic/basic impurities) can significantly alter solubility.[5][9]

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility of the compound.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being used.

Conclusion

While readily available quantitative solubility data for this compound is sparse, a strong understanding of its physicochemical properties allows for a robust qualitative assessment. As a polar, ionic salt, it exhibits favorable solubility in polar protic solvents and is largely insoluble in non-polar organic media. For applications requiring non-polar solvents, conversion to the free amine is a standard and effective strategy. This guide provides the theoretical foundation and practical, detailed protocols necessary for researchers to experimentally determine the solubility of this compound with high confidence, enabling more efficient and informed process development in their research and drug discovery endeavors.

References

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

SciELO. (2008, January 28). Article. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

ResearchGate. (2016, November 30). How to convert amino acid to its hydrochloride? Retrieved from [Link]

-

Indian Chemical Society. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]

-

ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water? Retrieved from [Link]

-

LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Propanedioic acid, 2-amino-, 1,3-diethyl ester, hydrochloride (1:1). PubChem. Retrieved from [Link]

-

Chemsrc. (2025, August 25). 2-aminosuccinic acid diethyl ester. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. pharmatutor.org [pharmatutor.org]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. rheolution.com [rheolution.com]

- 9. ascendiacdmo.com [ascendiacdmo.com]

A Comprehensive Technical Guide to the Stability and Storage of (R)-Diethyl 2-aminosuccinate Hydrochloride

Introduction: Understanding the Criticality of Stability

(R)-Diethyl 2-aminosuccinate hydrochloride is a chiral building block of significant interest in pharmaceutical research and development. Its structural integrity is paramount to ensure the desired stereochemistry, purity, and efficacy of downstream products, including active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling. As researchers and drug development professionals, a thorough understanding of these principles is not merely procedural but a cornerstone of scientific integrity and reproducible outcomes.

The hydrochloride salt form of this amino acid ester is generally more stable and easier to handle than its free base counterpart. The protonated amine group reduces its nucleophilicity and susceptibility to certain degradation pathways. However, like all fine chemicals, it is not impervious to degradation. The primary stability concerns stem from the reactivity of its functional groups: a primary amine and two ester moieties.

Pillar 1: Intrinsic Chemical Stability and Potential Degradation Pathways

A proactive approach to stability begins with a fundamental understanding of the molecule's inherent chemical liabilities. For this compound, the principal degradation pathways are hydrolysis and thermal decomposition.

Hydrolytic Degradation

The ester functional groups are susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions, yielding ethanol and (R)-2-aminosuccinic acid (D-aspartic acid).[1] While the hydrochloride salt provides a mildly acidic environment in solution, exposure to atmospheric moisture, or dissolution in non-anhydrous solvents or aqueous buffers can initiate this process.

-

Mechanism: Under aqueous conditions, water can act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process is significantly accelerated in the presence of acid or base. In basic conditions, the saponification of the ester groups will occur.[1]

Thermal Decomposition

-

Causality: Increased thermal energy can overcome the activation energy barriers for various decomposition reactions, leading to the cleavage of covalent bonds and the formation of degradation products.

Other Potential Degradation Routes

-

Oxidation: The primary amine is susceptible to oxidation, although this is generally less of a concern under proper storage conditions.

-

Reaction with Carbon Dioxide: Primary amines can react with atmospheric CO2 to form carbamates, particularly at elevated temperatures.[5]

Below is a diagram illustrating the primary hydrolytic degradation pathway.

Caption: Primary hydrolytic degradation of the target compound.

Pillar 2: Recommended Storage and Handling Protocols

To mitigate the degradation risks, a multi-faceted approach to storage and handling is essential. The following protocols are designed to create a self-validating system for maintaining the integrity of this compound.

Optimal Storage Conditions

Based on safety data sheets for this and structurally related compounds, the following conditions are recommended for long-term storage:

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature or 2-8 °C | Minimizes thermal degradation and slows the rate of potential hydrolytic reactions. |

| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen)[6] | Protects against atmospheric moisture and oxygen, mitigating hydrolysis and oxidation.[6] |

| Container | Tightly sealed containers[6][7][8] | Prevents ingress of moisture and atmospheric gases. |

| Environment | Dry, cool, and well-ventilated place[6][7][8][9][10] | Ensures a stable external environment and prevents condensation. |

| Light | Protect from light | While not explicitly stated for this compound, photolytic degradation is a potential pathway for many organic molecules. |

Handling Procedures: A Step-by-Step Guide

Adherence to strict handling protocols is critical, especially when the compound is accessed multiple times.

-

Acclimatization: Before opening, allow the container to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or glove bag under a positive pressure of an inert gas.

-

Dispensing: Use clean, dry spatulas and weighing vessels. Minimize the time the container is open.

-

Resealing: After dispensing, purge the container headspace with an inert gas before tightly resealing. Parafilm can be used as an additional seal.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][7][11] Work in a well-ventilated area or under a chemical fume hood.[6]

The following workflow diagram illustrates the decision-making process for proper handling.

Caption: Decision workflow for handling the compound.

Pillar 3: Stability Testing and Validation

For critical applications, particularly in drug development, it is often necessary to perform stability studies to establish a re-test date or beyond-use date for the material.[12] These studies should be conducted using stability-indicating methods.[12]

Forced Degradation Studies

Forced degradation (or stress testing) is a crucial first step to identify likely degradation products and establish a stability-indicating analytical method.[13][14] This involves subjecting the compound to conditions more severe than accelerated stability testing.

| Condition | Suggested Protocol |

| Acid Hydrolysis | Dissolve in 0.1 M HCl and heat at 60 °C for a specified period. Neutralize before analysis.[5] |

| Base Hydrolysis | Dissolve in 0.1 M NaOH and heat at 60 °C for a specified period. Neutralize before analysis.[5] |

| Oxidative Stress | Dissolve in a suitable solvent and treat with 3% H₂O₂ at room temperature.[5] |

| Thermal Stress | Heat the solid compound at a temperature above the recommended long-term storage (e.g., 80 °C).[5][14] |

| Photostability | Expose the solid compound to light conditions as specified in ICH Q1B guidelines. |

Protocol: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure used to quantify the decrease in the amount of the active ingredient in a sample due to degradation.[12] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[12]

-

Column Selection: A C18 reversed-phase column is a common starting point.

-

Mobile Phase Optimization:

-

Begin with a gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

The pH of the aqueous phase should be controlled to ensure good peak shape for the amine.

-

-

Analysis of Stressed Samples: Inject samples from the forced degradation studies. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.[12]

-

Method Validation: Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and range.

The following diagram outlines the workflow for developing a stability-indicating assay.

Caption: Workflow for stability-indicating method development.

Conclusion

The chemical stability of this compound is a critical parameter that underpins its successful application in research and development. By understanding its intrinsic chemical liabilities, particularly its susceptibility to hydrolysis and thermal degradation, and by implementing rigorous storage and handling protocols, its integrity can be preserved. For applications governed by regulatory oversight, the development and implementation of validated, stability-indicating analytical methods are essential. This guide provides the foundational principles and actionable protocols to ensure the long-term stability and reliable performance of this important chemical entity.

References

- Grokipedia.

- Fisher Scientific.

- Apollo Scientific.

- TCI Chemicals.

- Fisher Scientific.

- Sigma-Aldrich.

- Fisher Scientific.

- PubMed. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine.

- CDH Fine Chemical.

- Semantic Scholar. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine.

- bioRxiv. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine.

- European Medicines Agency.

- US Pharmacopeia (USP).

- Sigma-Aldrich. (R)

- Benchchem.

- PMC - NIH.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine | Semantic Scholar [semanticscholar.org]

- 4. biorxiv.org [biorxiv.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. usp.org [usp.org]

- 13. ema.europa.eu [ema.europa.eu]

- 14. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Chirality: (R)-Diethyl 2-Aminosuccinate Hydrochloride as a Premier Building Block in Complex Synthesis

Abstract

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the control of stereochemistry a critical determinant of efficacy and safety. Chiral building blocks, or synthons, serve as foundational scaffolds from which complex, stereochemically defined molecules can be constructed. Among these, derivatives of natural amino acids are of exceptional importance due to their inherent chirality and bifunctional nature. This in-depth guide focuses on (R)-Diethyl 2-aminosuccinate hydrochloride, a versatile chiral building block derived from L-aspartic acid. We will explore its synthesis, physicochemical properties, and diverse applications, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. Through an examination of its reactivity and strategic use in asymmetric synthesis, this document will illuminate the pivotal role of this compound in the creation of sophisticated molecular architectures.

Introduction: The Imperative of Chirality in Drug Design

The vast majority of biological targets, such as enzymes and receptors, are themselves chiral. This inherent chirality dictates that the interaction between a biological target and a small molecule drug is often highly stereospecific. The two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even induce adverse effects.[1] This reality has driven regulatory agencies and the pharmaceutical industry to increasingly favor the development of single-enantiomer drugs.[1]

The synthesis of enantiomerically pure compounds can be achieved through various strategies, including chiral resolution, asymmetric catalysis, and the use of the "chiral pool." The chiral pool strategy leverages readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, and terpenes, as starting materials for complex syntheses.[1] L-aspartic acid, a non-essential amino acid, is an exemplary member of this chiral pool, offering two carboxylic acid functionalities and a primary amine, all arranged around a defined stereocenter. This compound, as a stable and reactive derivative of L-aspartic acid, provides a powerful tool for chemists to introduce this specific chirality into new molecular entities.[1]

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. This compound is a white to off-white crystalline solid. Its hydrochloride salt form enhances its stability and handling properties compared to the free base, which is an oil and more prone to self-condensation.[2][3]

| Property | Value | Source |

| Chemical Formula | C₈H₁₆ClNO₄ | [4] |

| Molecular Weight | 225.67 g/mol | Calculated |

| CAS Number | 104775-29-3 | [4] |

| Appearance | White to off-white crystalline solid | General Knowledge |

| Solubility | Soluble in water and lower alcohols | General Knowledge |

Spectroscopic Data:

-

¹H NMR (D₂O): δ 1.10 (t, 6H, -CH₃); 3.0 (m, 2H, -CH₂-); 4.10 (m, 4H, -O-CH₂-); 4.20 (m, 1H, -CH-)[5]

-

Infrared (IR) and Mass Spectrometry (MS): Specific, publicly available spectra for this compound are limited. However, one would expect to see characteristic IR absorptions for the amine salt (N-H stretching), ester carbonyls (C=O stretching around 1740 cm⁻¹), and C-O stretching. The mass spectrum would be expected to show the molecular ion of the free base upon ionization.

Synthesis of this compound

The most common and economically viable route to this compound is the direct esterification of L-aspartic acid. The Fischer-Speier esterification is a well-established method for this transformation.[6][7][8] This acid-catalyzed reaction involves treating the carboxylic acid with an excess of the corresponding alcohol.

Mechanistic Insight into Fischer Esterification

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role in activating the carbonyl groups of the dicarboxylic acid, making them more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

Experimental Protocol: Synthesis from L-Aspartic Acid

This protocol is adapted from established procedures for the synthesis of amino acid esters.[2][5][9]

Materials:

-

L-Aspartic acid

-

Absolute ethanol

-

Thionyl chloride (SOCl₂) or dry Hydrogen Chloride (HCl) gas

-

Diethyl ether

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel (or gas inlet tube), suspend L-aspartic acid in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The flask should be cooled in an ice-salt bath to between -10 and -5 °C.

-

Acid Addition: Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry HCl gas through the mixture. This step is highly exothermic and must be performed with caution. The addition of thionyl chloride to ethanol generates HCl in situ, which acts as the catalyst.[2]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. The reaction is typically refluxed for several hours to ensure complete esterification of both carboxylic acid groups.

-

Work-up: Cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure to yield a crude oil or solid.

-

Purification: The crude product is often purified by recrystallization. This can be achieved by dissolving the residue in a minimal amount of hot ethanol and then adding diethyl ether to induce precipitation of the hydrochloride salt.[5] The resulting white crystals are collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Self-Validation: The purity of the final product can be confirmed by melting point determination, NMR spectroscopy, and comparison to literature data for the analogous (S)-enantiomer. The enantiomeric purity can be assessed by chiral HPLC or by measuring the specific optical rotation.

Applications as a Chiral Building Block

The synthetic utility of this compound stems from the reactivity of its two distinct functional groups: the primary amine and the two ester moieties. The primary amine can act as a nucleophile, while the ester groups can be hydrolyzed, reduced, or serve as points for further elaboration.

N-Alkylation and N-Acylation

The primary amine of this compound (after neutralization to the free base) is a potent nucleophile and can readily undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides.[10][11] These reactions are fundamental for introducing diverse substituents at the nitrogen atom, which is a common strategy in drug design to modulate a molecule's physicochemical properties and biological activity.

Representative Protocol: N-Acylation

-

Free Base Generation: Dissolve this compound in a suitable solvent (e.g., dichloromethane) and treat with a base (e.g., triethylamine or saturated aqueous sodium bicarbonate) to generate the free amine.[3]

-

Acylation: Cool the solution of the free amine in an ice bath and add the desired acyl chloride dropwise with stirring.

-

Work-up: After the reaction is complete (monitored by TLC), wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-acylated product.

Synthesis of Heterocycles

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various chiral heterocycles, which are prevalent scaffolds in many pharmaceuticals. For instance, condensation of the amino group with a 1,3-dicarbonyl compound can lead to the formation of chiral dihydropyridines or piperidines after subsequent cyclization and reduction steps. Intramolecular cyclization reactions can also be employed to generate lactams and other heterocyclic systems.[12][13][14][15]

Precursor to Chiral Diamines and Amino Alcohols

The two ester groups can be reduced to the corresponding primary alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This transformation yields a chiral 2-amino-1,4-butanediol derivative, which is a valuable building block for the synthesis of chiral ligands for asymmetric catalysis and other complex molecules. Similarly, selective reduction or modification of the ester groups can lead to a variety of other chiral synthons.

Conclusion

This compound stands out as a highly valuable and versatile chiral building block in the arsenal of the synthetic chemist. Its straightforward synthesis from the inexpensive and readily available L-aspartic acid, coupled with its inherent chirality and multiple reactive sites, makes it an ideal starting material for the construction of complex, enantiomerically pure molecules. As the demand for stereochemically defined pharmaceuticals and agrochemicals continues to grow, the importance of chiral synthons like this compound will undoubtedly increase. This guide has provided a technical overview of its synthesis, properties, and reactivity, aiming to empower researchers and developers to leverage this powerful tool in their pursuit of novel and impactful chemical entities.

References

-

Synthesis of dimethyl aspartate - PrepChem.com. (n.d.). Retrieved January 15, 2026, from [Link]

-

Fischer Esterification. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis of L-aspartic acid dimethyl ester hydrochloride - PrepChem.com. (n.d.). Retrieved January 15, 2026, from [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (2022, November 16). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]

-

Fischer Esterification - Chemistry Steps. (n.d.). Retrieved January 15, 2026, from [Link]

-

Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

-

Stubbs, J. E., et al. (2020). Prebiotic Synthesis of Aspartate Using Life's Metabolism as a Guide. Life (Basel), 10(11), 268. [Link]

-

This compound - Lead Sciences. (n.d.). Retrieved January 15, 2026, from [Link]

-

Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). (2022, November 16). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]

-

Patel, J. A., et al. (2021). Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. Journal of Chemistry, 2021, 7140222. [Link]

-

Dunn, M. S., & Smart, B. W. (1950). DL-ASPARTIC ACID. Organic Syntheses, 30, 7. [Link]

-

Al Quntar, A. A. A., et al. (2007). Formation of diethyl 2-amino-1-cyclopentenylphosphonates: A simple synthesis with a unique mechanism. The Journal of Organic Chemistry, 72(13), 4932–4935. [Link]

-

Reactions of Amino Acids. (2021, July 31). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

-

Markov, O. N., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(2), M1634. [Link]

-

L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

Al Quntar, A. A. A., et al. (2007). Formation of diethyl 2-amino-1-cyclopentenylphosphonates: a simple synthesis with a unique mechanism. The Journal of Organic Chemistry, 72(13), 4932–4935. [Link]

-

Chemical structure of d-aspartic acid and its diethyl ester prodrug (DEE). - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

The preparation of (S)-aspartate semi-aldehyde appropriate for use in biochemical studies. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Propanedioic acid, 2-amino-, 1,3-diethyl ester, hydrochloride (1:1) - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

Keglevich, G., et al. (2019). Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. Molecules, 24(18), 3249. [Link]

-

Graybill, T. L., et al. (1994). Preparation and Evaluation of Peptidic Aspartyl Hemiacetals as Reversible Inhibitors of interleukin-1 Beta Converting Enzyme (ICE). International Journal of Peptide and Protein Research, 44(2), 173–182. [Link]

-

Formation of Diethyl 2-Amino-1-cyclopentenylphosphonates: A Simple Synthesis with a Unique Mechanism - The Journal of Organic Chemistry - Figshare. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis and Applications of Butoxycarbonyl L-Aspartic Acid Derivatives in Biochemistry. (2024, August 16). Papaws. Retrieved January 15, 2026, from [Link]

-

Cheong, J., & Gellman, S. H. (2021). Dual decomposition pathways for L-aspartic acid on Ni(100). Surface Science, 712, 121886. [Link]

-

2-diethyl aminoethyl chloride hydrochloride, 869-24-9 - The Good Scents Company. (n.d.). Retrieved January 15, 2026, from [Link]

-

Roy, A., et al. (2012). Synthesis of β-(S-methyl)thioaspartic acid and derivatives. Tetrahedron Letters, 53(34), 4588–4590. [Link]

-

Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. (2023). Molecules, 28(2), 839. [Link]

-

O'Donnell Amino Acid Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

-

2-[(N,N-diethyl)amino]ethyl chloride hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). Pharmazuna. Retrieved January 15, 2026, from [Link]

-

de la Torre, B. G., & Albericio, F. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chembiochem, 21(1), 17–27. [Link]

-

Acidic Derivatization of Thiols Using Diethyl 2-Methylenemalonate: Thiol-Michael Addition Click Reaction for Simultaneous Analysis of Cysteine and Cystine in Culture Media Using LC-MS/MS. (2024). Analytical Chemistry, 96(18), 7083–7091. [Link]

-

DIETHYL SUCCINATE - Eurisotop. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. prepchem.com [prepchem.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. researchgate.net [researchgate.net]

- 6. cerritos.edu [cerritos.edu]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. prepchem.com [prepchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cris.huji.ac.il [cris.huji.ac.il]

- 14. Formation of diethyl 2-amino-1-cyclopentenylphosphonates: a simple synthesis with a unique mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. figshare.com [figshare.com]

The Art of Molecular Architecture: A Technical Guide to Chiral Pool Synthesis Using Amino Acid Derivatives

Foreword: Nature's Blueprint for Asymmetric Synthesis

In the intricate world of pharmaceutical sciences and drug development, the three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, often dictates its biological activity. The differential interaction of enantiomers with chiral biological targets like enzymes and receptors can lead to vastly different pharmacological and toxicological profiles. Therefore, the ability to synthesize enantiomerically pure compounds is not merely an academic exercise but a critical necessity in the creation of safe and effective medicines.

This guide delves into a powerful and elegant strategy for achieving this stereochemical control: chiral pool synthesis . This approach leverages the vast repository of naturally occurring, enantiomerically pure molecules as starting materials to construct complex chiral targets. Among these natural building blocks, amino acids stand out for their structural diversity, ready availability in both enantiomeric forms, and the presence of multiple, synthetically versatile functional groups.[1][2]